2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, has unique structural features that make it of interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and phenols: This method involves the reaction of an amine with a phenol derivative in the presence of a catalyst.
Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one derivatives: Compounds with similar core structures but different substituents.
Benzoxazole compounds: Similar heterocyclic compounds with different ring structures.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, trans- is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other benzoxazine derivatives.
Properties
CAS No. |
89263-12-7 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(4aR,8aS)-8a-phenyl-4,4a,5,6,7,8-hexahydrobenzo[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C14H17NO2/c16-13-10-17-14(11-6-2-1-3-7-11)9-5-4-8-12(14)15-13/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-,14+/m1/s1 |
InChI Key |
USNCHKSWQKCWLX-OCCSQVGLSA-N |
Isomeric SMILES |
C1CC[C@@]2([C@@H](C1)NC(=O)CO2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2(C(C1)NC(=O)CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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